molecular formula C14H16ClN3O4S B2991179 ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1324011-68-8

ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2991179
CAS RN: 1324011-68-8
M. Wt: 357.81
InChI Key: POJODVDFYCQXAZ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have a sulfamoyl group attached to a chlorobenzyl group. The ethyl ester group would be attached to the carboxylate part of the molecule .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution . The exact reactions that this specific compound would undergo depend on the reaction conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the polar sulfamoyl group and the aromatic pyrazole and benzene rings .

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate and related compounds serve as key intermediates in the synthesis of a variety of heterocyclic compounds. For instance, they have been utilized in Sonogashira-type cross-coupling reactions to produce 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles, leading to the formation of condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. These reactions demonstrate the utility of these compounds in constructing complex chemical structures (Eglė Arbačiauskienė et al., 2011).

Antibacterial Applications

The potential of these compounds as antibacterial agents has been explored by synthesizing novel heterocyclic compounds containing a sulfonamido moiety. These compounds have shown high antibacterial activities, highlighting their significance in the development of new antibacterial agents (M. E. Azab et al., 2013).

Antiglaucoma Activity

Ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate derivatives have been investigated for their antiglaucoma activity. The inhibitory effects on carbonic anhydrase isoenzymes suggest that these compounds can be potent inhibitors, offering a new approach to antiglaucoma medication (R. Kasımoğulları et al., 2010).

Corrosion Inhibition

Derivatives of ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate have been studied as corrosion inhibitors for mild steel in industrial pickling processes. The high efficiency of these compounds in preventing corrosion, as evidenced by various spectroscopic and electrochemical methods, underscores their industrial application potential (P. Dohare et al., 2017).

Coordination Polymers

The structural versatility of ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate derivatives allows for their use in constructing coordination polymers with diverse metal ions. This has led to the synthesis of novel materials with potential applications in catalysis, molecular recognition, and as luminescent materials (M. Cheng et al., 2017).

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses in drug development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate involves the reaction of 3-chlorobenzylamine with ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate in the presence of sulfuric acid to form the intermediate sulfonamide. The intermediate is then treated with ethyl chloroformate to yield the final product.", "Starting Materials": [ "3-chlorobenzylamine", "ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate", "sulfuric acid", "ethyl chloroformate" ], "Reaction": [ "Step 1: 3-chlorobenzylamine is added to a solution of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate in sulfuric acid.", "Step 2: The reaction mixture is stirred at room temperature for several hours to form the intermediate sulfonamide.", "Step 3: The intermediate sulfonamide is then treated with ethyl chloroformate in the presence of a base such as triethylamine or pyridine.", "Step 4: The reaction mixture is stirred at room temperature for several hours to yield the final product, ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate." ] }

CAS RN

1324011-68-8

Molecular Formula

C14H16ClN3O4S

Molecular Weight

357.81

IUPAC Name

ethyl 3-[(3-chlorophenyl)methylsulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H16ClN3O4S/c1-3-22-14(19)12-9(2)17-18-13(12)23(20,21)16-8-10-5-4-6-11(15)7-10/h4-7,16H,3,8H2,1-2H3,(H,17,18)

InChI Key

POJODVDFYCQXAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)NCC2=CC(=CC=C2)Cl)C

solubility

not available

Origin of Product

United States

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